

Application of Photo-Redox Chemistry in Morphinan Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Morphinan*

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This document provides detailed application notes and protocols on the use of photo-redox chemistry in the synthesis of **morphinans**, a class of compounds with significant pharmacological importance, including potent analgesics. The application of visible-light photocatalysis offers mild and efficient methods for key bond formations and late-stage functionalizations, overcoming challenges associated with traditional synthetic routes.

Introduction

The **morphinan** scaffold is the core structure of numerous essential medicines, including morphine, codeine, and oxycodone.[1] Traditional total syntheses of these complex molecules are often lengthy and require harsh reaction conditions.[1] The emergence of photo-redox catalysis has provided a powerful tool for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions using visible light.[2][3] This technology has been successfully applied to the synthesis of **morphinans**, facilitating key transformations such as the formation of the intricate ring system and the late-stage modification of the core structure.[4][5][6] These approaches often lead to more efficient and sustainable synthetic routes to these vital pharmaceuticals.[7]

Key Applications and Protocols

Late-Stage C8-Functionalization of Morphinan Opioids

A significant advancement in the derivatization of **morphinans** is the late-stage functionalization at the C8 position. This has been effectively achieved using a photo-redox-catalyzed 1,4-addition of carbon-centered radicals to **morphinan** enones.^{[4][8]} This method allows for the introduction of a variety of functional groups at a late stage, providing rapid access to a library of novel **morphinan** analogues for structure-activity relationship (SAR) studies.^{[4][8]}

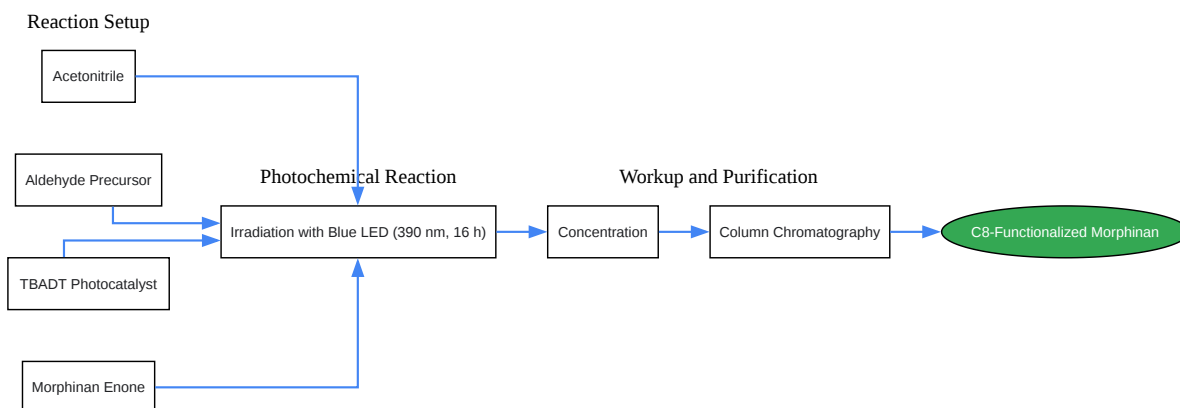
A carbon-centered radical, generated from a radical precursor via a hydrogen atom transfer (HAT) mechanism mediated by a photocatalyst, adds to the C8 position of a **morphinan** enone.

Entry	Radical Precursor	Photocatalyst (mol%)	Light Source	Time (h)	Yield (%)	Reference
1	3-Phenylpropenal	TBADT (2)	Blue LED (34 W, 390 nm)	16	74	^{[4][8]}
2	Cyclohexanecarboxaldehyde	TBADT (2)	Blue LED (34 W, 390 nm)	16	65	^[4]
3	Pivalaldehyde	TBADT (2)	Blue LED (34 W, 390 nm)	16	58	^[4]
4	Isobutyraldehyde	TBADT (2)	Blue LED (34 W, 390 nm)	16	62	^[4]

TBADT: Tetrabutylammonium decatungstate

- To an oven-dried vial equipped with a magnetic stir bar, add the **morphinan** enone substrate (1.0 equiv., 0.30 mmol).

- Add tetrabutylammonium decatungstate (TBADT) (0.02 equiv., 0.006 mmol).
- The vial is sealed with a septum and purged with argon for 10 minutes.
- Acetonitrile (0.75 mL) and the aldehyde radical precursor (10.0 equiv., 3.0 mmol) are added via syringe.
- The reaction mixture is stirred and irradiated with a 34 W blue LED strip (with a peak emission at approximately 390 nm) at room temperature for 16 hours.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the C8-functionalized **morphinan** product.^[4]



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Caption: Workflow for the photocatalytic C8-functionalization of **morphinans**.

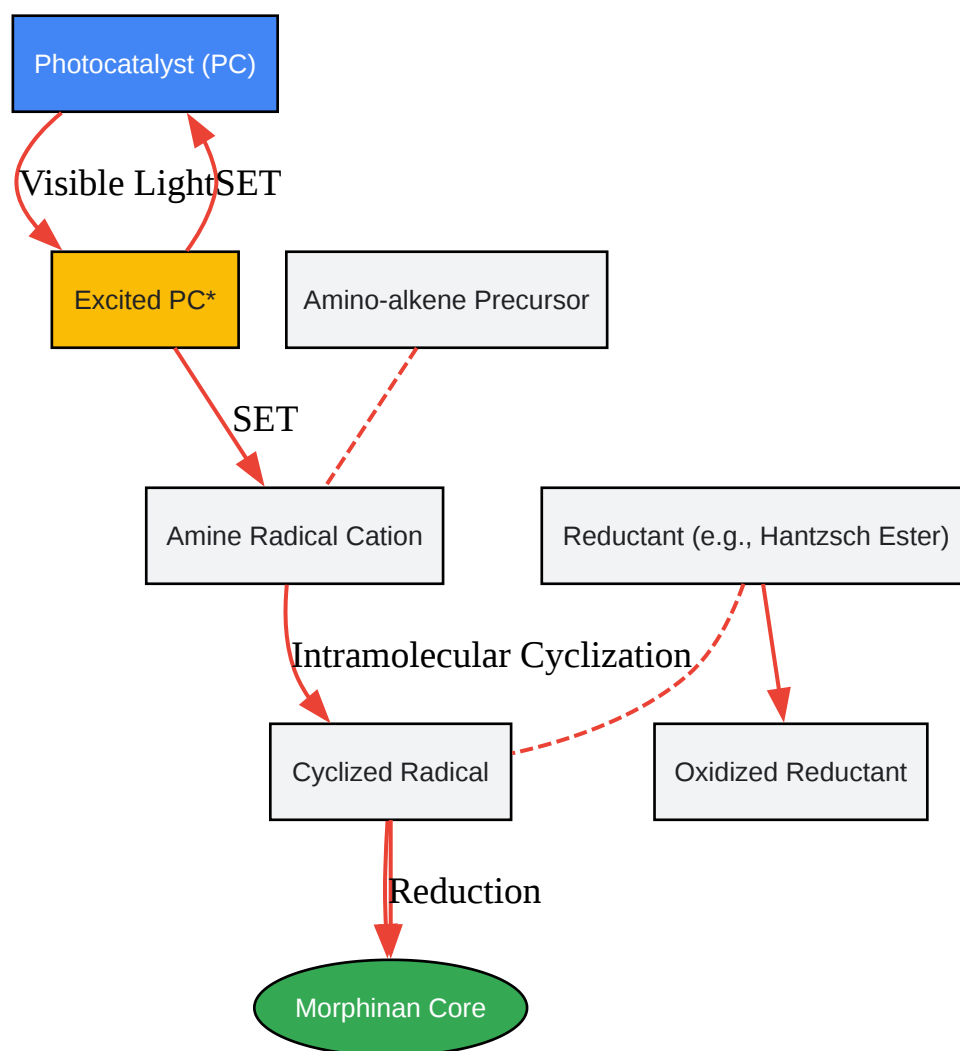
Construction of the Morphinan Core via Photo-Redox Hydroamination

An expeditious total synthesis of (-)-codeine has been developed, featuring a novel photo-redox hydroamination protocol to construct the piperidine D-ring of the **morphinan** core.^[6] This atom-economical approach highlights the power of photoredox catalysis in facilitating challenging cyclization reactions.^[6]

An intramolecular hydroamination of an amino-alkene precursor is initiated by a photocatalyst, leading to the formation of the piperidine ring and completing the **morphinan** core structure.

Entry	Substrate	Photocatalyst	Additive	Solvent	Time (h)	Yield (%)	Reference
1	Amino-alkene precursor	$\text{Ru}(\text{bpy})_3(\text{PF}_6)_2$	Hantzsch Ester	$\text{MeCN}/\text{H}_2\text{O}$	12	65	^[6]

- In a reaction vial, the amino-alkene precursor (1.0 equiv.) is dissolved in a mixture of acetonitrile and water.
- $\text{Ru}(\text{bpy})_3(\text{PF}_6)_2$ (photocatalyst, mol% specified in the original literature) and Hantzsch ester (reductant, equiv. specified in the original literature) are added.
- The reaction mixture is degassed by sparging with an inert gas (e.g., argon) for 15-20 minutes.
- The vial is sealed and placed in a photoreactor equipped with a visible light source (e.g., blue LEDs).
- The reaction is stirred at room temperature for the specified time (e.g., 12 hours) until completion, as monitored by TLC or LC-MS.
- After completion, the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography to yield the cyclized **morphinan** product.^[6]



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Caption: Proposed mechanism for the photo-redox hydroamination.

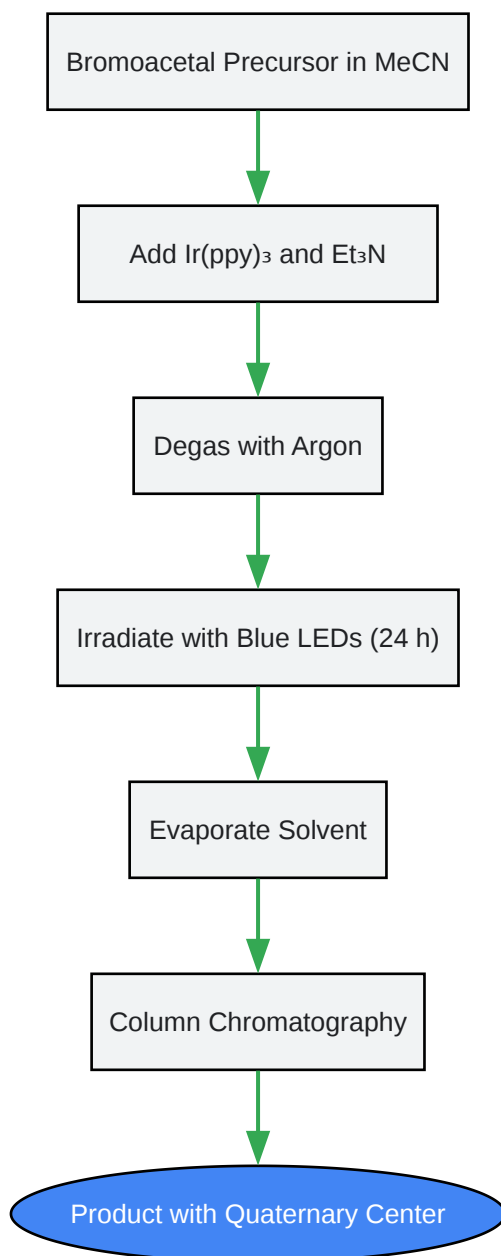
Installation of the All-Carbon Quaternary Stereocenter via Photo-Redox Radical Cyclization

In the total synthesis of oxycodone, a photo-redox-mediated Stork-Ueno radical cyclization was employed to construct the challenging all-carbon quaternary stereocenter.^[5] This key step demonstrates the utility of photoredox catalysis in forming sterically congested centers with high stereocontrol.^[5]

A radical generated on a tether undergoes cyclization onto a double bond, forming a five-membered ring and a quaternary carbon center.

Entry	Substrate	Photocatalyst	Radical Initiator	Solvent	Time (h)	Yield (%)	Reference
1	Bromoacetal Precursor	Ir(ppy) ₃	Et ₃ N	MeCN	24	78	[5]

- The bromoacetal precursor (1.0 equiv.) is dissolved in anhydrous acetonitrile in a reaction vessel.
- The photocatalyst, Ir(ppy)₃ (mol% as per the original study), and triethylamine (Et₃N, as a sacrificial electron donor) are added.
- The solution is thoroughly degassed with an inert gas.
- The reaction is irradiated with a visible light source (e.g., blue LEDs) at room temperature for 24 hours.
- Upon completion, the solvent is evaporated in vacuo.
- The residue is purified by silica gel column chromatography to afford the desired product containing the quaternary stereocenter.[5]



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Caption: Workflow for the photo-redox mediated radical cyclization.

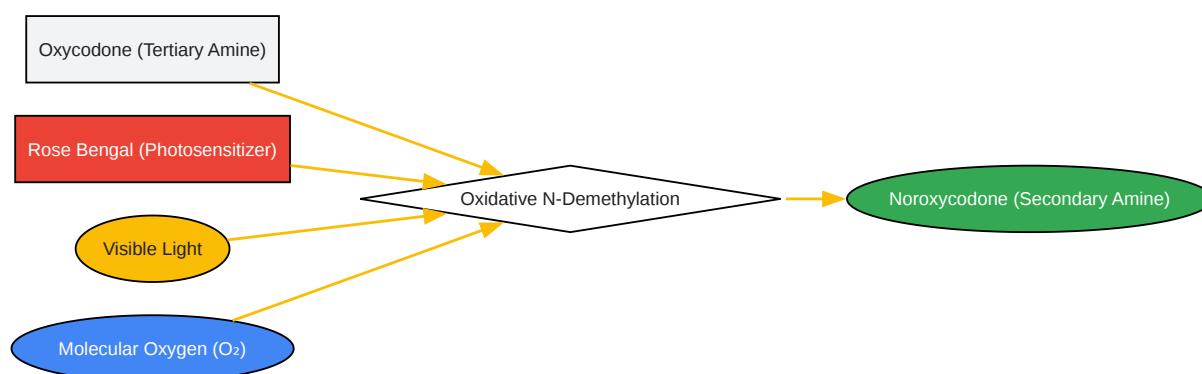
Organophotocatalytic N-Demethylation of Morphinans

The N-demethylation of **morphinans** is a crucial transformation for the synthesis of opioid antagonists like naloxone. An environmentally benign organophotocatalytic method has been developed for the N-demethylation of oxycodone using rose bengal as a photocatalyst and molecular oxygen as the terminal oxidant.[9]

The tertiary amine of oxycodone is oxidized in the presence of a photosensitizer and oxygen, leading to the formation of a nor-oxycodone derivative.

Entry	Substrate	Photocatalyst	Oxidant	Solvent	Time (h)	Yield (%)	Reference
1	Oxycodone	Rose Bengal	O ₂	MeCN	48	85	[9]

- Oxycodone (1.0 equiv.) and rose bengal (photocatalyst, mol% as specified in the original literature) are dissolved in acetonitrile in a photoreactor vessel.
- The solution is irradiated with a visible light source (e.g., green LEDs) under an oxygen atmosphere (e.g., from a balloon).
- The reaction is stirred at room temperature for the designated time (e.g., 48 hours).
- After the reaction is complete, the solvent is removed under reduced pressure.
- The resulting crude product is then subjected to a workup procedure, which may involve an acidic hydrolysis step to yield the final N-demethylated product.
- Purification is achieved through crystallization or column chromatography.[9]



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